molecular formula C23H16BrNO3 B2977111 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-75-1

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2977111
CAS No.: 923113-75-1
M. Wt: 434.289
InChI Key: DJLMTNJMSVSRKU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a molecular formula of C24H18BrNO2 This compound is characterized by the presence of a bromine atom, a benzamide group, and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the benzamide group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methoxyphenyl)benzamide

Uniqueness

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-4-2-3-5-18(14)22-13-20(26)19-12-17(10-11-21(19)28-22)25-23(27)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMTNJMSVSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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